1,1-Dimethylcyclopentane

Description

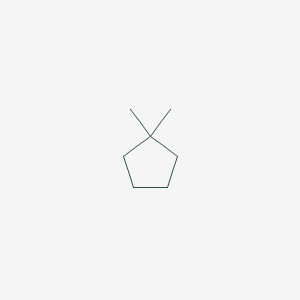

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNJUXXYKPLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167662 | |

| Record name | 1,1-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 1,1-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

76.2 [mmHg] | |

| Record name | 1,1-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1638-26-2 | |

| Record name | 1,1-Dimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIMETHYLCYCLOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEN90T1I69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1-Dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Dimethylcyclopentane, a saturated alicyclic hydrocarbon. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural characteristics, physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and analysis.

Core Chemical Properties

1,1-Dimethylcyclopentane is a colorless, flammable liquid. Its structure consists of a five-membered cyclopentane (B165970) ring with two methyl groups attached to the same carbon atom. This gem-dimethyl substitution pattern influences its physical properties and chemical reactivity.

Table 1: General and Physical Properties of 1,1-Dimethylcyclopentane

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| CAS Number | 1638-26-2 |

| Appearance | Colorless liquid |

| Density | 0.752 g/mL |

| Melting Point | -70 °C |

| Boiling Point | 87-88 °C |

| Vapor Pressure | 76.2 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents |

| Refractive Index | 1.414 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,1-Dimethylcyclopentane. The following sections provide an overview of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1,1-Dimethylcyclopentane is characterized by signals corresponding to the methyl and methylene (B1212753) protons. The two methyl groups are equivalent and typically appear as a sharp singlet. The methylene protons of the cyclopentane ring will show more complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, and the methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-Dimethylcyclopentane is dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkane functional groups. Key absorptions are expected in the 2850-3000 cm⁻¹ region for C-H stretching and around 1465 cm⁻¹ and 1375 cm⁻¹ for C-H bending.

Mass Spectrometry (MS)

Mass spectrometry of 1,1-Dimethylcyclopentane will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of cyclic alkanes and will involve the loss of methyl and larger alkyl fragments.

Safety and Hazard Information

1,1-Dimethylcyclopentane is a flammable liquid and vapor. It may be harmful if swallowed and can cause skin and eye irritation. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be observed when handling this compound.

Table 2: GHS Hazard Classifications for 1,1-Dimethylcyclopentane

| Hazard Class | Code | Description |

| Flammable Liquids | H225/H226 | Highly flammable liquid and vapor / Flammable liquid and vapor |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

Experimental Protocols

Detailed experimental methodologies are essential for the synthesis and analysis of 1,1-Dimethylcyclopentane in a research setting.

Synthesis of 1,1-Dimethylcyclopentane

A common synthetic route to 1,1-Dimethylcyclopentane involves a multi-step process starting from cyclopentanone (B42830). This process includes a Grignard reaction, followed by dehydration and catalytic hydrogenation.[1][2]

Reaction Scheme:

Caption: Synthetic pathway for 1,1-Dimethylcyclopentane.

Step 1: Grignard Reaction to form 1,1-Dimethylcyclopentanol [1][3]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Grignard Reagent Preparation: Magnesium turnings are placed in the flask, and a solution of methyl bromide or methyl iodide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium bromide/iodide).

-

Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Dehydration of 1,1-Dimethylcyclopentanol [1]

-

The crude 1,1-Dimethylcyclopentanol is mixed with a catalytic amount of a strong acid, such as sulfuric acid.

-

The mixture is heated to induce dehydration, leading to the formation of 1,2-dimethylcyclopentene.

-

The alkene product is typically distilled directly from the reaction mixture.

Step 3: Catalytic Hydrogenation of 1,2-Dimethylcyclopentene [1]

-

The 1,2-dimethylcyclopentene is dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 1,1-Dimethylcyclopentane. The product can be further purified by distillation.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 1,1-Dimethylcyclopentane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split injection mode with an appropriate split ratio.

-

Temperature Program: An initial oven temperature is held for a few minutes, then ramped to a final temperature to ensure the elution of the compound.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: A scan range appropriate for the molecular weight and expected fragments of the analyte.

-

Caption: Workflow for GC-MS analysis of 1,1-Dimethylcyclopentane.

Logical Relationships of Key Properties

The chemical properties of 1,1-Dimethylcyclopentane are interconnected. The molecular structure dictates its physical and spectroscopic properties, which in turn inform the appropriate analytical methods and safety precautions.

Caption: Interrelationship of 1,1-Dimethylcyclopentane's properties.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylcyclopentane is a saturated cyclic hydrocarbon with the chemical formula C₇H₁₄.[1][2][3][4] As a cycloalkane, its properties are of interest in various fields, including organic synthesis and as a potential solvent.[1] This technical guide provides a comprehensive overview of the core physical properties of 1,1-Dimethylcyclopentane, complete with experimental protocols and logical diagrams to illustrate key concepts.

Core Physical Properties

The physical characteristics of 1,1-Dimethylcyclopentane are determined by its molecular structure: a five-membered carbon ring with two methyl groups attached to a single carbon atom.[1] These properties are crucial for its handling, application, and behavior in various chemical environments.

General Properties

A summary of the key identifiers and general characteristics of 1,1-Dimethylcyclopentane is presented below.

| Property | Value |

| Synonyms | gem-Dimethylcyclopentane, NSC 74145 |

| CAS Number | 1638-26-2 |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of 1,1-Dimethylcyclopentane.

| Property | Value | Unit |

| Molecular Formula | C₇H₁₄ | |

| Molecular Weight | 98.19 | g/mol |

| Density | 0.752 | g/mL |

| Boiling Point | 88 | °C |

| Melting Point | -70 | °C |

| Refractive Index | 1.414 | |

| Vapor Pressure | 76.2 | mmHg |

Experimental Protocols

The determination of the physical properties of organic compounds like 1,1-Dimethylcyclopentane involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

Procedure:

-

A small amount of 1,1-Dimethylcyclopentane is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Melting Point Determination

The melting point is the temperature at which a solid becomes a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the solid compound is introduced into the capillary tube.

-

The capillary tube is attached to a thermometer and placed in a heating bath (like a Thiele tube) or a melting point apparatus.

-

The sample is heated slowly, at a rate of about 1-2°C per minute near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[4] For a pure compound, this range is typically narrow.[6]

Density Measurement

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with 1,1-Dimethylcyclopentane, and the mass is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.

-

The density of 1,1-Dimethylcyclopentane is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

-

Abbe refractometer

Procedure:

-

A few drops of 1,1-Dimethylcyclopentane are placed on the prism of the Abbe refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted as the refractive index is temperature-dependent.

Visualizations

Relationship Between Alkane Structure and Physical State

The physical state of alkanes at room temperature is directly related to the number of carbon atoms in their structure, which influences the strength of the intermolecular van der Waals forces.

Caption: Correlation between the number of carbon atoms in alkanes and their physical state.

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the general workflow for determining the boiling point of a liquid using the capillary method.

Caption: A generalized workflow for the experimental determination of a liquid's boiling point.

Solubility Principle of 1,1-Dimethylcyclopentane

The solubility of a substance is governed by the principle of "like dissolves like." 1,1-Dimethylcyclopentane, being a nonpolar molecule, exhibits specific solubility characteristics.

Caption: Logical relationship of 1,1-Dimethylcyclopentane's solubility based on its polarity.

References

Spectroscopic Analysis of 1,1-Dimethylcyclopentane: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 1,1-dimethylcyclopentane, tailored for researchers, scientists, and professionals in drug development. It includes a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and a workflow visualization for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,1-dimethylcyclopentane (CAS No: 1638-26-2, Molecular Formula: C₇H₁₄).[1][2]

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3000-2850 | C-H Stretch (alkane) | Strong |

| 1470-1450 | C-H Bend (Scissoring) | Medium |

| 1370-1350 | C-H Rock (Methyl) | Medium |

Data derived from typical alkane spectra.[3][4]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.43 | Multiplet | 4H | -CH₂- (ring, positions 3,4) |

| ~1.36 | Multiplet | 4H | -CH₂- (ring, positions 2,5) |

| ~0.88 | Singlet | 6H | -CH₃ (gem-dimethyl) |

Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| ~41.5 | -CH₂- (ring, positions 2,5) |

| ~39.0 | Quaternary C (C1) |

| ~29.0 | -CH₃ (gem-dimethyl) |

| ~24.5 | -CH₂- (ring, positions 3,4) |

Spectra available on SpectraBase.[5]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 83 | 100 | [M - CH₃]⁺ |

| 98 | ~30 | [M]⁺ (Molecular Ion) |

| 55 | ~25 | [C₄H₇]⁺ |

| 41 | ~20 | [C₃H₅]⁺ |

Data sourced from NIST and Restek databases.[6][7]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: As 1,1-dimethylcyclopentane is a liquid at room temperature, the spectrum is typically acquired "neat" (undiluted).[8] A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.[8][9]

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The prepared sample is placed in the instrument's sample holder.

-

The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded over a range of 4000 to 400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-25 mg of 1,1-dimethylcyclopentane is required for ¹H NMR, while 50-100 mg is preferable for ¹³C NMR to achieve a good signal in a reasonable time.[10]

-

The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[10][11] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11]

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain field stability.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp resonance signals.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier-transformed to produce the frequency-domain spectrum.

-

For ¹³C NMR, the process is similar, but often requires a larger number of scans due to the low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus.[12] Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal via the Nuclear Overhauser Effect.[12]

-

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Technique: Electron Ionization (EI) GC-MS is used for the analysis of volatile compounds like 1,1-dimethylcyclopentane.[13]

-

Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: A gas chromatograph is coupled to a mass spectrometer.

-

Data Acquisition:

-

A small volume (e.g., 1 µL) of the diluted sample is injected into the heated inlet of the gas chromatograph.[14]

-

The sample is vaporized, and the components are carried by an inert carrier gas (typically helium) through a capillary column (e.g., Elite-5MS).[14]

-

The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of 1,1-dimethylcyclopentane, a single peak is expected.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[14]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, producing a mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 1,1-dimethylcyclopentane.

Caption: Workflow for the spectroscopic analysis of 1,1-dimethylcyclopentane.

References

- 1. CAS 1638-26-2: 1,1-Dimethylcyclopentane | CymitQuimica [cymitquimica.com]

- 2. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectrabase.com [spectrabase.com]

- 6. ez.restek.com [ez.restek.com]

- 7. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]

- 8. 1,1-Dimethylcyclopentane | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. webassign.net [webassign.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 14. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

An In-depth Technical Guide to the NMR Spectrum Analysis of 1,1-Dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,1-dimethylcyclopentane. It includes detailed tables of predicted ¹H and ¹³C NMR spectral data, standardized experimental protocols for acquiring such spectra, and visualizations to aid in the understanding of the molecule's spectral properties.

Predicted NMR Spectral Data

Due to the high degree of symmetry in 1,1-dimethylcyclopentane, its NMR spectra are relatively simple, making it an excellent model for understanding the fundamental principles of NMR spectroscopy. The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for the distinct proton and carbon environments within the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of 1,1-dimethylcyclopentane is predicted to show three distinct signals. The six equivalent protons of the two methyl groups are expected to appear as a singlet, being the most shielded and therefore furthest upfield. The four protons on the carbons adjacent to the quaternary carbon (C2 and C5) are equivalent and will appear as a triplet. The four protons on the carbons beta to the quaternary carbon (C3 and C4) are also equivalent and will appear as a quintet due to coupling with their neighboring methylene (B1212753) protons.

| Signal | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | -CH₃ (x2) | 0.95 | Singlet | 6H |

| 2 | -CH₂- (C2, C5) | 1.45 | Triplet | 4H |

| 3 | -CH₂- (C3, C4) | 1.55 | Quintet | 4H |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of 1,1-dimethylcyclopentane is predicted to display four distinct signals, corresponding to the four unique carbon environments in the molecule. The quaternary carbon (C1) is the most deshielded among the sp³ carbons. The two methyl carbons are equivalent, as are the two sets of methylene carbons in the cyclopentane (B165970) ring.

| Signal | Assignment | Predicted Chemical Shift (ppm) |

| 1 | -C(CH₃)₂ (C1) | 39.0 |

| 2 | -CH₃ (x2) | 24.5 |

| 3 | -CH₂- (C2, C5) | 39.5 |

| 4 | -CH₂- (C3, C4) | 24.0 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of 1,1-dimethylcyclopentane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 8-16 for a concentrated sample) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons for each peak.

-

¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 20-50 mg of 1,1-dimethylcyclopentane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add TMS as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase the resulting spectrum.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Perform baseline correction.

-

Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of 1,1-dimethylcyclopentane and a typical experimental workflow.

Caption: Correlation of molecular structure to predicted NMR signals.

Caption: General experimental workflow for NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectrum of 1,1-Dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,1-dimethylcyclopentane, a saturated monocyclic hydrocarbon. Understanding the vibrational spectroscopy of such fundamental organic structures is crucial for structural elucidation, purity assessment, and quality control in various scientific and industrial settings, including drug development where cyclic alkane moieties are common. This document outlines the characteristic IR absorption bands, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.

Data Presentation: Characteristic Infrared Absorption Bands

The infrared spectrum of 1,1-dimethylcyclopentane is characterized by absorption bands arising from the stretching and bending vibrations of its constituent C-H and C-C bonds. The following table summarizes the key absorption bands, with data primarily derived from the work of Plyler and Stephenson (1948) and supplemented by established correlations for alkane and cycloalkane vibrations.[1]

| Wavenumber (cm⁻¹) | Wavelength (µm) | Vibrational Mode Assignment | Intensity | Notes |

| 2960 - 2870 | 3.38 - 3.48 | C-H Asymmetric & Symmetric Stretching (CH₃ and CH₂) | Strong | A complex, strong absorption region characteristic of all alkanes. |

| 1465 - 1450 | 6.83 - 6.90 | CH₂ Scissoring (Bending) & CH₃ Asymmetric Bending | Medium | Typical for methylene (B1212753) and methyl groups in alkanes. |

| 1380 - 1370 | 7.25 - 7.30 | CH₃ Symmetric Bending (Umbrella Mode) | Medium-Strong | The presence of a gem-dimethyl group can influence this region. |

| 1365 | 7.33 | CH₃ Symmetric Bending | Medium | Specifically noted for the gem-dimethyl group. |

| ~1200 - 1000 | ~8.33 - 10.00 | C-C Stretching and CH₂ Rocking/Twisting | Weak to Medium | Part of the complex "fingerprint region". |

| ~925 | ~10.81 | Skeletal Vibrations | Weak | Associated with the cyclopentane (B165970) ring structure. |

Experimental Protocols for Infrared Spectral Acquisition

The acquisition of a high-quality IR spectrum of 1,1-dimethylcyclopentane, a volatile liquid, can be achieved using either the neat liquid transmission method or Attenuated Total Reflectance (ATR).

Method 1: Neat Liquid Transmission Spectroscopy

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable liquid cell or two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates

-

Pasteur pipette or syringe

-

1,1-Dimethylcyclopentane sample

-

Volatile organic solvent for cleaning (e.g., anhydrous dichloromethane (B109758) or hexane)

-

Lint-free wipes

-

Desiccator for storing salt plates

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation:

-

Place one clean, dry salt plate on a clean, dry surface.

-

Using a Pasteur pipette, place a small drop of 1,1-dimethylcyclopentane in the center of the plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

-

Spectral Acquisition:

-

Place the salt plate assembly into the sample holder in the spectrometer's sample compartment.

-

Acquire the IR spectrum. A typical setting would be a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Disassemble the salt plates and clean them immediately with a volatile solvent and lint-free wipes.

-

Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

-

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, convenient method that requires minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pasteur pipette

-

1,1-Dimethylcyclopentane sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Spectrometer and ATR Preparation: Ensure the spectrometer and ATR accessory are ready for measurement.

-

Background Spectrum: With the clean, dry ATR crystal exposed to the atmosphere, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding environment.

-

Sample Application: Place a single drop of 1,1-dimethylcyclopentane onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectral Acquisition: Acquire the IR spectrum using similar parameters as the transmission method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for interpreting the IR spectrum of 1,1-dimethylcyclopentane and the key vibrational modes.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1-Dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of 1,1-dimethylcyclopentane. This document details the characteristic fragmentation patterns, proposes mechanisms for the formation of key fragment ions, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Cycloalkanes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

For cycloalkanes, fragmentation often involves ring opening to form a radical cation, followed by a series of cleavage and rearrangement reactions. The stability of the resulting carbocations and radicals plays a crucial role in determining the most favorable fragmentation pathways.

Mass Spectrum of 1,1-Dimethylcyclopentane

The electron ionization mass spectrum of 1,1-dimethylcyclopentane (C7H14, molecular weight: 98.19 g/mol ) is characterized by a series of fragment ions. The molecular ion peak (m/z 98) is of low abundance, which is typical for branched alkanes. The base peak, the most intense peak in the spectrum, is observed at m/z 83. Other significant peaks are present at m/z 41 and m/z 55.

Quantitative Data of Major Fragment Ions

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of 1,1-dimethylcyclopentane, with their corresponding mass-to-charge ratio (m/z) and relative abundance.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 98 | 5 | [C7H14]+• (Molecular Ion) |

| 83 | 100 | [C6H11]+ |

| 69 | 20 | [C5H9]+ |

| 55 | 50 | [C4H7]+ |

| 41 | 60 | [C3H5]+ |

Fragmentation Pathways and Mechanisms

The fragmentation of 1,1-dimethylcyclopentane is initiated by the removal of an electron to form the molecular ion, [C7H14]+•. The subsequent fragmentation follows distinct pathways leading to the observed ions.

Formation of the Base Peak at m/z 83

The most favorable fragmentation pathway involves the loss of a methyl radical (•CH3) from the molecular ion. This results in the formation of a stable tertiary carbocation, which is the base peak in the spectrum.

Formation of the Fragment Ion at m/z 55

The fragment ion at m/z 55 is proposed to form through the loss of a propyl radical (•C3H7) from the molecular ion. This pathway involves the cleavage of the cyclopentane (B165970) ring.

Formation of the Fragment Ion at m/z 41

The prominent ion at m/z 41, the allyl cation ([C3H5]+), is a common fragment in the mass spectra of many organic compounds due to its resonance stabilization. Its formation from 1,1-dimethylcyclopentane likely involves a more complex rearrangement and fragmentation of the cyclopentane ring. One plausible pathway is the fragmentation of the [C6H11]+ ion (m/z 83) through the loss of propene (C3H6).

Experimental Protocol for GC-MS Analysis

The following is a representative experimental protocol for the analysis of 1,1-dimethylcyclopentane using a standard gas chromatograph coupled with a mass spectrometer.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer capable of electron ionization.

Sample Preparation

-

Prepare a dilute solution of 1,1-dimethylcyclopentane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

-

Transfer the solution to a 2 mL autosampler vial.

GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Maintain at 150 °C for 2 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 35 to 200.

Data Acquisition and Analysis

Acquire the mass spectral data in full scan mode. The resulting chromatogram will show a peak corresponding to 1,1-dimethylcyclopentane. The mass spectrum of this peak can then be extracted and compared with a reference library (e.g., NIST) for confirmation and to analyze the fragmentation pattern.

Logical Workflow for Fragmentation Analysis

The logical workflow for analyzing the mass spectrum of an unknown compound like 1,1-dimethylcyclopentane involves several key steps.

This guide provides a foundational understanding of the fragmentation behavior of 1,1-dimethylcyclopentane under electron ionization. The presented data and proposed mechanisms can serve as a valuable resource for researchers in the fields of chemistry, forensics, and drug development for the identification and structural elucidation of this and related compounds.

An In-depth Technical Guide to the Synthesis of 1,1-Dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1,1-dimethylcyclopentane, a saturated hydrocarbon of interest in various fields of chemical research. This document details two robust synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a laboratory setting.

Introduction

1,1-Dimethylcyclopentane, also known as gem-dimethylcyclopentane, is a cycloalkane that serves as a fundamental building block and reference compound in organic chemistry. Its synthesis is a valuable illustration of key chemical transformations, including carbon-carbon bond formation, functional group manipulation, and skeletal rearrangement. This guide will focus on two principal and reliable methods for its synthesis: a multi-step pathway commencing with a Grignard reaction on cyclopentanone (B42830), and a route involving the reduction of a disubstituted cyclopentanone.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the target molecule and key intermediates is presented in Table 1. This data is essential for reaction monitoring and final product characterization.[1][2]

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key ¹³C NMR Signals (ppm) | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) |

| Cyclopentanone | C₅H₈O | 84.12 | 130-131 | 0.951 | 220.9 (C=O), 38.2, 23.3 | 2.05 | 1745 (s, C=O) |

| 1-Methylcyclopentanol (B105226) | C₆H₁₂O | 100.16 | 136-137 | 0.927 | 79.5 (C-OH), 41.5, 24.1, 23.8 | 1.5-1.8 (m), 1.25 (s) | 3400 (br, O-H), 2960 |

| 1-Methylcyclopentene (B36725) | C₆H₁₀ | 82.14 | 75-76 | 0.78 | 146.0, 122.1, 35.4, 33.1 | 5.30 (m), 2.24 (m), 1.72 (s) | 3045, 1650 (C=C) |

| Methylenecyclopentane | C₆H₁₀ | 82.14 | 75-76 | 0.776 | 150.9, 105.7, 34.9, 26.2 | 4.85 (m), 2.30 (m), 1.70 (m) | 3075, 1655 (C=C) |

| 1,1-Dimethylcyclopentane | C₇H₁₄ | 98.19 | 88 | 0.755 | 40.1, 38.9, 24.8 | 1.45 (t), 0.85 (s) | 2950, 1460, 1365 |

| 2,2-Dimethylcyclopentanone (B1329810) | C₇H₁₂O | 112.17 | 143-144 | 0.916 | 223.1 (C=O), 43.1, 36.5, 19.3 | 2.25 (t), 1.85 (t), 1.05 (s) | 1740 (s, C=O) |

Synthesis Pathway 1: Grignard Reaction, Dehydration, and Hydrogenation

This three-step sequence is a classic and reliable method for the synthesis of 1,1-dimethylcyclopentane, starting from the readily available cyclopentanone.

Logical Relationship of Synthesis Pathway 1

Caption: Synthesis of 1,1-Dimethylcyclopentane via Grignard Reaction.

Experimental Protocols

Step 1: Synthesis of 1-Methylcyclopentanol via Grignard Reaction [3]

-

Materials:

-

Magnesium turnings (2.67 g, 0.11 mol)

-

Anhydrous diethyl ether (100 mL)

-

Methyl iodide (14.2 g, 0.10 mol)

-

Cyclopentanone (8.41 g, 0.10 mol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine.

-

Anhydrous diethyl ether (20 mL) is added to the flask.

-

A solution of methyl iodide in 40 mL of anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

The remainder of the methyl iodide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

A solution of cyclopentanone in 40 mL of anhydrous diethyl ether is added dropwise from the dropping funnel.

-

The reaction mixture is then refluxed for 1 hour.

-

After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude 1-methylcyclopentanol is purified by distillation.

-

-

Quantitative Data:

-

Expected Yield: 80-90%

-

Step 2: Dehydration of 1-Methylcyclopentanol [4]

-

Materials:

-

1-Methylcyclopentanol (10.0 g, 0.10 mol)

-

Concentrated sulfuric acid (2 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

1-Methylcyclopentanol is placed in a 50 mL round-bottom flask.

-

Concentrated sulfuric acid is added dropwise with cooling and swirling.

-

The flask is fitted with a fractional distillation apparatus.

-

The mixture is heated gently to distill the alkene products (a mixture of 1-methylcyclopentene and methylenecyclopentane). The boiling point of the mixture is approximately 75-78 °C.

-

The distillate is washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous calcium chloride.

-

-

Quantitative Data:

-

Expected Yield: 70-80%

-

Step 3: Catalytic Hydrogenation of the Alkene Mixture [5][6]

-

Materials:

-

Alkene mixture from Step 2 (e.g., 6.5 g, ~0.08 mol)

-

Ethanol (B145695) (50 mL)

-

10% Palladium on carbon (Pd/C) (0.1 g)

-

Hydrogen gas

-

-

Procedure:

-

The alkene mixture is dissolved in ethanol in a hydrogenation flask.

-

The palladium on carbon catalyst is carefully added to the solution.

-

The flask is connected to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with hydrogen).

-

The system is purged with hydrogen gas.

-

The mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The ethanol is removed by distillation.

-

The resulting 1,1-dimethylcyclopentane can be further purified by simple distillation.

-

-

Quantitative Data:

-

Expected Yield: >95%

-

Synthesis Pathway 2: Wolff-Kishner Reduction of 2,2-Dimethylcyclopentanone

This pathway involves the deoxygenation of a ketone to form the corresponding alkane under basic conditions. The key challenge in this route is the synthesis of the 2,2-dimethylcyclopentanone precursor.

Logical Relationship of Synthesis Pathway 2

Caption: Synthesis of 1,1-Dimethylcyclopentane via Wolff-Kishner Reduction.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylcyclopentanone

The synthesis of 2,2-dimethylcyclopentanone can be achieved from dimethyl adipate through a series of reactions including Dieckmann condensation, methylation, and decarboxylation to form 2-methylcyclopentanone, followed by a second methylation.[7] However, this multi-step process can be low-yielding and difficult to control. A more direct, albeit still challenging, approach is the direct methylation of 2-methylcyclopentanone.

-

Materials:

-

2-Methylcyclopentanone (10.0 g, 0.102 mol)

-

Sodium hydride (60% dispersion in mineral oil, 4.48 g, 0.112 mol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (100 mL)

-

Methyl iodide (15.8 g, 0.112 mol)

-

-

Procedure:

-

A flame-dried three-necked flask is charged with sodium hydride and anhydrous THF under an inert atmosphere.

-

2-Methylcyclopentanone is added dropwise to the stirred suspension at 0 °C.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The flask is cooled back to 0 °C, and methyl iodide is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction is carefully quenched with water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried, and concentrated.

-

The product is purified by fractional distillation to separate 2,2-dimethylcyclopentanone from other methylated byproducts.

-

-

Quantitative Data:

-

Expected Yield: Moderate, often with the formation of side products.

-

Step 2: Wolff-Kishner Reduction of 2,2-Dimethylcyclopentanone [8][9]

-

Materials:

-

2,2-Dimethylcyclopentanone (5.6 g, 0.05 mol)

-

Hydrazine (B178648) hydrate (B1144303) (10 mL, ~0.2 mol)

-

Potassium hydroxide (B78521) (8.4 g, 0.15 mol)

-

Diethylene glycol (50 mL)

-

-

Procedure:

-

A round-bottom flask equipped with a reflux condenser is charged with 2,2-dimethylcyclopentanone, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

-

The mixture is heated to 110 °C for 1 hour.

-

The temperature is then raised to 190-200 °C, and the mixture is refluxed for an additional 4-5 hours, during which water and excess hydrazine are distilled off.

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with pentane (B18724) or diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.

-

The resulting 1,1-dimethylcyclopentane is purified by distillation.

-

-

Quantitative Data:

-

Expected Yield: 70-85%

-

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of 1,1-dimethylcyclopentane is outlined below.

Caption: General Experimental Workflow for Synthesis and Analysis.

Conclusion

This guide has detailed two effective methods for the synthesis of 1,1-dimethylcyclopentane. The Grignard-based route is a robust and high-yielding pathway suitable for most laboratory settings, leveraging common and well-understood reactions. The Wolff-Kishner reduction route offers an alternative, though the synthesis of the precursor ketone can be more challenging. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The provided protocols and data should serve as a valuable resource for researchers in the successful preparation and characterization of 1,1-dimethylcyclopentane.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 1,1-Dimethylcyclopentane | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. homework.study.com [homework.study.com]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]

- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

Synthesis of 1,1-Dimethylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms for 1,1-dimethylcyclopentane, a saturated alicyclic hydrocarbon. The content is tailored for an audience with a strong background in organic chemistry, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to support research and development activities.

Introduction

1,1-Dimethylcyclopentane (also known as gem-dimethylcyclopentane) is a seven-carbon cycloalkane with the molecular formula C₇H₁₄.[1] Its structure, featuring two methyl groups on a single carbon of a cyclopentane (B165970) ring, makes it a useful building block and reference compound in various chemical applications, including as a solvent and in the study of reaction mechanisms.[1] This guide will explore the most viable synthetic routes to this compound, with a focus on practical laboratory-scale preparation.

Synthesis Route 1: Grignard Reaction from Cyclopentanone

This is a classic and reliable multi-step synthesis that begins with the readily available starting material, cyclopentanone. The overall transformation involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration and subsequent hydrogenation.

Overall Reaction Scheme

References

An In-depth Technical Guide to the Synthesis of gem-Dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining gem-dimethylcyclopentane. The synthesis of this saturated carbocycle is of interest in various fields, including medicinal chemistry and materials science, where the gem-dimethyl motif can impart specific conformational constraints and physicochemical properties to larger molecules. This document details key synthetic routes, providing structured data, experimental protocols, and process visualizations to aid in the selection and implementation of the most suitable method.

Core Synthetic Strategies

The synthesis of gem-dimethylcyclopentane can be broadly categorized into two primary approaches:

-

Construction of the Cyclopentane Ring with a Pre-installed gem-Dimethyl Group: This involves the cyclization of an acyclic precursor already containing the 1,1-dimethyl moiety.

-

Modification of a Pre-existing Cyclopentane Ring: This strategy entails the introduction of two methyl groups onto the same carbon of a cyclopentane-based starting material.

This guide will focus on the most practical and well-documented methods within these categories.

Method 1: Grignard Reaction with Cyclopentanone (B42830) followed by Deoxygenation

This is a versatile and widely applicable two-step laboratory synthesis. The first step involves the formation of a tertiary alcohol, 1,1-dimethylcyclopentan-1-ol, through the nucleophilic addition of a methyl Grignard reagent to cyclopentanone. The subsequent step is the deoxygenation of this alcohol to yield the final product.

Step 1: Synthesis of 1,1-Dimethylcyclopentan-1-ol via Grignard Reaction

The reaction of cyclopentanone with at least two equivalents of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds via nucleophilic attack on the carbonyl carbon. The resulting magnesium alkoxide is then protonated during an aqueous workup to afford the tertiary alcohol.

Physicochemical Properties of 1,1-Dimethylcyclopentane

An In-depth Technical Guide on the Thermodynamic Properties of 1,1-Dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1-dimethylcyclopentane. The information is compiled from established scientific literature and databases, presenting key data in a structured format to support research and development activities. This document adheres to rigorous standards of data presentation and includes detailed descriptions of experimental methodologies and a visualization of the experimental workflow.

1,1-Dimethylcyclopentane, also known as gem-dimethylcyclopentane, is a cycloalkane with the chemical formula C₇H₁₄.[1] It is a colorless liquid at room temperature.[2][3] An understanding of its thermodynamic properties is crucial for its application as a solvent, in chemical synthesis, and for assessing its behavior in various chemical processes.

| Property | Value | Unit |

| Molecular Formula | C₇H₁₄ | |

| Molecular Weight | 98.1861 | g/mol |

| CAS Registry Number | 1638-26-2 | |

| Boiling Point | 88 | °C |

| Melting Point | -70 | °C |

| Vapor Pressure | 76.2 | mmHg |

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties of 1,1-dimethylcyclopentane in its liquid and gaseous states. The data is primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed publications.[1][4][5][6][7][8][9]

Table 1: Enthalpy and Entropy Data

| Thermodynamic Property | Value | Unit | State |

| Standard Enthalpy of Formation (ΔfH°) | -171.6 ± 1.2 | kJ/mol | Liquid |

| Standard Enthalpy of Formation (ΔfH°) | -138.3 ± 1.2 | kJ/mol | Gas |

| Standard Enthalpy of Combustion (ΔcH°) | -4463.3 ± 1.2 | kJ/mol | Liquid |

| Standard Molar Entropy (S°) | 260.66 | J/mol·K | Liquid |

| Standard Molar Entropy (S°) | 359.28 | J/mol·K | Gas |

Table 2: Heat Capacity Data

| Thermodynamic Property | Value | Temperature (K) | Unit | State |

| Molar Heat Capacity (Cp) | 187.36 | 299.81 | J/mol·K | Liquid |

| Molar Heat Capacity (Cp) | 134.7 | 298.15 | J/mol·K | Gas |

Experimental Protocols

The thermodynamic data presented in this guide are derived from meticulous experimental work. The primary methods employed are combustion calorimetry for determining the enthalpy of formation and adiabatic calorimetry for measuring heat capacity and entropy. Vapor pressure is typically determined using static or ebulliometric methods.

Combustion Calorimetry

The standard enthalpy of formation of 1,1-dimethylcyclopentane was determined through combustion calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.

A detailed description of the methodology for alkylcyclopentanes can be found in the work of Johnson, Prosen, and Rossini (1949). The general procedure is as follows:

-

Sample Preparation: A highly purified sample of 1,1-dimethylcyclopentane is weighed and sealed in a container, often a glass ampoule.

-

Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a steel bomb, which is then filled with purified oxygen to a pressure of approximately 30 atmospheres. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then placed in a calorimeter can containing a precisely measured amount of water. The entire assembly is housed in a constant-temperature jacket.

-

Ignition and Measurement: The sample is ignited electrically. The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer.

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise, the energy equivalent of the calorimeter system (determined by burning a standard substance like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the oxygen. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Adiabatic Calorimetry

The heat capacity and standard entropy of 1,1-dimethylcyclopentane were determined using low-temperature adiabatic calorimetry. This method measures the heat required to raise the temperature of a substance by a small increment under conditions of no heat exchange with the surroundings.

The experimental protocol for determining the low-temperature thermal data for C₇H₁₄ alkylcyclopentanes is detailed in the work of Gross, Oliver, and Huffman (1953). The key steps are:

-

Calorimeter and Sample: A sample of high purity is placed in a calorimeter vessel, which is typically made of a highly conductive material like copper and is equipped with a heater and a platinum resistance thermometer. The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the calorimeter, thus preventing heat loss.

-

Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.

-

Entropy Calculation: The third-law entropy at a given temperature is calculated by integrating the heat capacity data from near absolute zero up to the desired temperature, accounting for the enthalpies of any phase transitions.

Vapor Pressure Determination

Vapor pressure data are crucial for calculating the enthalpy of vaporization. These measurements are typically carried out using either a static method or an ebulliometric method.

-

Static Method: In the static method, a sample of the liquid is placed in a thermostatted container connected to a pressure-measuring device. The sample is degassed to remove any dissolved air. The pressure of the vapor in equilibrium with the liquid is then measured at various temperatures.

-

Ebulliometric Method: The ebulliometric method involves measuring the boiling temperature of the liquid at different externally applied pressures. This is achieved in an apparatus where the liquid and vapor are in equilibrium.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the key thermodynamic properties of 1,1-dimethylcyclopentane and the relationships between them.

Caption: Experimental workflow for determining thermodynamic properties.

Conclusion

The thermodynamic properties of 1,1-dimethylcyclopentane have been well-characterized through precise calorimetric and vapor pressure measurements. The data presented in this guide provide a reliable foundation for researchers, scientists, and drug development professionals in their respective fields. The experimental protocols, while complex, are well-established and provide a clear pathway for the determination of these fundamental chemical properties.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 5. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | NIST [nist.gov]

- 6. [PDF] Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes | Semantic Scholar [semanticscholar.org]

- 7. atct.anl.gov [atct.anl.gov]

- 8. vscht.cz [vscht.cz]

- 9. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,1-Dimethylcyclopentane: CAS Number and Safety Data

This technical guide provides comprehensive information on the chemical identifier, properties, and safety data for 1,1-Dimethylcyclopentane. The content herein is intended to support laboratory safety, risk assessment, and proper handling procedures for research and development applications.

Chemical Identification and Properties

1,1-Dimethylcyclopentane, also known as gem-Dimethylcyclopentane, is a saturated alicyclic hydrocarbon.[1] Its fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for 1,1-Dimethylcyclopentane

| Identifier | Value |

| CAS Number | 1638-26-2 |

| IUPAC Name | 1,1-dimethylcyclopentane |

| Synonyms | gem-Dimethylcyclopentane, NSC 74145 |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol [2] |

| InChI Key | QWHNJUXXYKPLQM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCC1)C[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[1] |

| Appearance | Colorless |

| Boiling Point | 88 °C |

| Melting Point | -70 °C |

| Density | 0.752 g/mL |

| Vapor Pressure | 76.2 mmHg[1] |

| Solubility | Insoluble in water; soluble in organic solvents. |

Safety and Hazard Information

1,1-Dimethylcyclopentane is classified as a hazardous substance. It is a flammable liquid and is harmful if swallowed.[2] Exposure may cause irritation, and it is recognized as a neurotoxin that can lead to acute solvent syndrome.[1]

Table 3: Hazard Classification and Ratings

| System | Rating / Statement | Details |

| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07) | |

| GHS Signal Word | Danger | |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor. H302: Harmful if swallowed. EUH066: Repeated exposure may cause skin dryness or cracking.[2] | |

| GHS Precautionary Statements | P210, P233, P240, P241, P242, P243, P264, P270, P280, P301+P317, P303+P361+P353, P330, P370+P378, P403+P235, P501[2] | A comprehensive list covering prevention, response, storage, and disposal. |

| NFPA 704 Rating (Estimated) | Health: 2 Flammability: 3 Instability: 0 | Health (2): Can cause temporary incapacitation or residual injury. Based on H302 ("Harmful if swallowed"). Flammability (3): Can be ignited under almost all ambient temperature conditions. Based on H225/H226 and low flash point. Instability (0): Normally stable, even under fire conditions. |

Table 4: Toxicological Data

| Endpoint | Value | Species | Notes |

| LD₅₀ (Oral) | 300 - 2000 mg/kg (Estimated) | Rat | Specific LD₅₀ data is not available. This range is inferred from the GHS classification "Acute Toxicity 4 (Oral)".[2] |

| LC₅₀ (Inhalation) | Data not available | - | |

| Other Effects | Neurotoxin | Human | May cause acute solvent syndrome.[1] |

Table 5: Fire Safety Data

| Property | Value |

| Flash Point | < 23 °C |

| Auto-ignition Temperature | Data not available |

Experimental Protocols

Detailed and standardized methodologies are critical for assessing the safety of chemical compounds. The following sections outline the principles of key experimental protocols relevant to the hazard profile of 1,1-Dimethylcyclopentane.

Acute Oral Toxicity (LD₅₀) Determination (OECD Guidelines 420, 423, 425)

The determination of acute oral toxicity provides the LD₅₀ value, which is the statistically estimated dose of a substance expected to cause death in 50% of a tested animal population. The OECD provides several accepted methods to minimize animal use while achieving classification.

-

Objective: To determine the dose of a substance that causes mortality in half of a test group of animals after a single oral administration.

-

Principle (Acute Toxic Class Method - OECD 423): This method is a stepwise procedure using a small number of animals (typically rats) per step. The outcome of one step determines the dose for the next. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are selected and acclimated.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Stepwise Procedure:

-

A group of three animals is dosed at the selected starting level.

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Endpoint: The substance is classified into a GHS category based on the dose levels at which mortality is observed.

-

Acute Inhalation Toxicity (LC₅₀) Determination (OECD Guideline 403)

This protocol assesses the health hazards arising from short-term exposure to an airborne substance.

-

Objective: To determine the concentration of a substance in the air (LC₅₀) that is lethal to 50% of a test animal population during a defined exposure period.

-

Principle: Healthy young adult animals, typically rats, are exposed to the test substance in a dynamic inhalation exposure system for a standard duration (usually 4 hours).

-

Methodology:

-

Atmosphere Generation: A controlled atmosphere containing the test substance as a vapor, aerosol, or gas is generated and maintained in an exposure chamber.

-

Exposure: Groups of animals are exposed to one of at least three concentrations of the test substance for 4 hours.

-

Monitoring: During exposure, clinical signs of toxicity, respiratory distress, and behavioral changes are monitored.

-

Post-Exposure Observation: Following exposure, animals are housed and observed for a period of 14 days. Body weight is measured, and mortality is recorded.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any tissue abnormalities.

-

Endpoint: The LC₅₀ is calculated from the concentration-mortality data.

-

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Tester)

The flash point is a critical measure of the flammability of a liquid.

-

Objective: To determine the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.

-

Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically applied to the vapor space above the liquid surface.

-

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester is used, consisting of a test cup, a lid with an opening for the ignition source, a stirrer, and a heating source.

-

Sample Preparation: A specific volume of the sample (approx. 75 mL) is placed in the test cup.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being stirred at a specified speed to ensure temperature uniformity.

-

Ignition Test: At prescribed temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space of the cup for a short duration.

-

Endpoint: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.

-

Visualization of Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of 1,1-Dimethylcyclopentane, from initial identification through to emergency response.